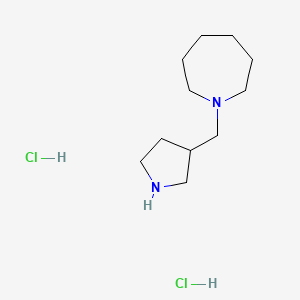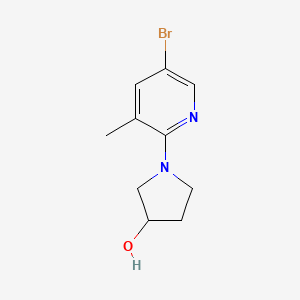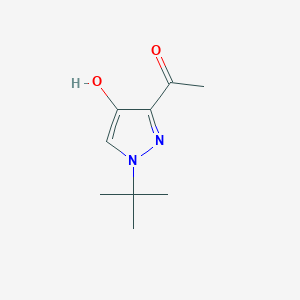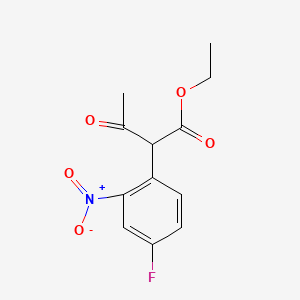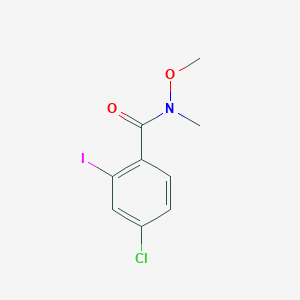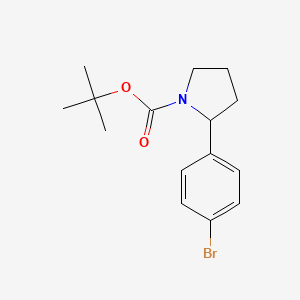
2-メトキシ酢酸3-ピペリジニル塩酸塩
説明
3-Piperidinyl 2-methoxyacetate hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Piperidinyl 2-methoxyacetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Piperidinyl 2-methoxyacetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性ピペリジンの合成
ピペリジンは製薬業界において、さまざまな薬剤の構成要素として重要な役割を果たしています。 “2-メトキシ酢酸3-ピペリジニル塩酸塩”は、20種類以上の薬剤に含まれる置換ピペリジンの合成に役立ちます 。これらの誘導体は、その広範な生物活性により注目されています。
抗がん剤の開発
“2-メトキシ酢酸3-ピペリジニル塩酸塩”から合成されたものも含め、ピペリジン誘導体は、抗がん研究において有望な結果を示しています。 それらは、in vitroおよびin vivoの両方で、さまざまな種類の癌に対して抗増殖効果と抗転移効果を示します 。これは、この化合物が新しいがん治療法の開発における可能性を示しています。
抗菌および抗真菌用途
ピペリジン誘導体の抗菌および抗真菌特性により、“2-メトキシ酢酸3-ピペリジニル塩酸塩”はこの研究分野において貴重な化合物となっています。 これは、耐性菌株および真菌によって引き起こされる感染症に対する新しい治療法の開発につながる可能性があります .
神経保護およびアルツハイマー病研究
“2-メトキシ酢酸3-ピペリジニル塩酸塩”から誘導された化合物は、その神経保護特性について調査されています。 それらは、アルツハイマー病のような神経変性疾患の治療に潜在的な可能性があり、治療介入のための新しい道を提供しています .
鎮痛および抗炎症作用
ピペリジン誘導体の鎮痛および抗炎症効果は、十分に文書化されています。 “2-メトキシ酢酸3-ピペリジニル塩酸塩”は、痛みを和らげ炎症を軽減する化合物を合成するために使用でき、痛み管理の分野に貢献しています .
抗精神病薬および抗うつ効果
ピペリジン誘導体の抗精神病薬および抗うつ効果に関する研究は、現在も進行中です。 “2-メトキシ酢酸3-ピペリジニル塩酸塩”は、精神疾患に対する新しい治療法の開発に役割を果たし、影響を受ける人々の生活の質を向上させる可能性があります .
作用機序
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on their specific structure and the target they interact with. For instance, the 3-Piperidinyl Pyridine derivative mentioned earlier inhibits CH24H, thereby affecting the metabolism of cholesterol in the brain .
Biochemical Pathways
The biochemical pathways affected by piperidine derivatives would depend on their specific targets. In the case of CH24H inhibitors, they would impact the pathway of cholesterol metabolism in the brain .
Result of Action
The molecular and cellular effects of a piperidine derivative’s action would depend on its specific target and mode of action. For CH24H inhibitors, one potential effect could be a change in brain cholesterol homeostasis .
生化学分析
Biochemical Properties
3-Piperidinyl 2-methoxyacetate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as esterases and hydrolases, which catalyze the hydrolysis of ester bonds. The interaction with these enzymes can lead to the formation of methoxyacetic acid and piperidine derivatives, which can further participate in metabolic processes. Additionally, 3-Piperidinyl 2-methoxyacetate hydrochloride may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 3-Piperidinyl 2-methoxyacetate hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of key signaling molecules such as kinases and phosphatases, which play crucial roles in regulating cellular responses. Furthermore, 3-Piperidinyl 2-methoxyacetate hydrochloride can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 3-Piperidinyl 2-methoxyacetate hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, it may inhibit the activity of certain hydrolases by binding to their active sites, preventing the hydrolysis of substrate molecules. Additionally, 3-Piperidinyl 2-methoxyacetate hydrochloride can modulate gene expression by interacting with transcriptional regulators, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Piperidinyl 2-methoxyacetate hydrochloride can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that 3-Piperidinyl 2-methoxyacetate hydrochloride can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 3-Piperidinyl 2-methoxyacetate hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration .
Metabolic Pathways
3-Piperidinyl 2-methoxyacetate hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. This compound can be metabolized by esterases to produce methoxyacetic acid and piperidine derivatives, which can further participate in metabolic reactions. The involvement of 3-Piperidinyl 2-methoxyacetate hydrochloride in these pathways can influence metabolic flux and alter the levels of key metabolites .
Transport and Distribution
The transport and distribution of 3-Piperidinyl 2-methoxyacetate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The interaction with transporters and binding proteins can affect its localization and accumulation within cells, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 3-Piperidinyl 2-methoxyacetate hydrochloride is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes. The subcellular localization of 3-Piperidinyl 2-methoxyacetate hydrochloride can influence its interactions with biomolecules and its overall impact on cellular function .
特性
IUPAC Name |
piperidin-3-yl 2-methoxyacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-6-8(10)12-7-3-2-4-9-5-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHRWGOFGLLUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


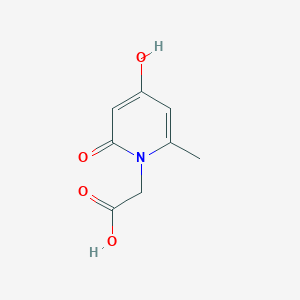
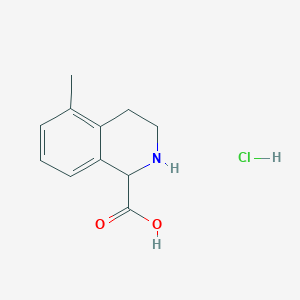
![4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B1441584.png)

